N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide
Description
Chemical Structure and Properties
The compound N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide (Compound ID: F732-0303) features a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, a ketone at position 11, and a propane-1-sulfonamide moiety at position 2 . Key physicochemical properties include:
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-9-25(22,23)19-13-6-8-16-14(11-13)18(21)20(3)15-10-12(2)5-7-17(15)24-16/h5-8,10-11,19H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRUDPVQVUPWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications: Oxazepine vs. Thiazepine
The target compound contains a dibenzo[b,f][1,4]oxazepine core, differing from thiazepine analogs (e.g., compounds in –3, 5–7) by the substitution of oxygen for sulfur in the seven-membered ring. This structural variation impacts:
- Electronic Properties : Oxygen’s higher electronegativity increases ring polarity compared to thiazepines.
- Conformational Stability : The smaller atomic radius of oxygen may reduce ring strain compared to sulfur-containing analogs.
- Pharmacokinetics : Oxazepines generally exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .
Table 1: Comparison of Core Heterocycles
Substituent Variations in Sulfonamide Moieties
The propane-1-sulfonamide group in the target compound distinguishes it from other dibenzoheterocyclic sulfonamides. Key comparisons include:
a) Aromatic vs. Aliphatic Sulfonamides
- Target Compound : Aliphatic propane-1-sulfonamide (flexible, lower steric hindrance).
- Analog F732-0313 (): 3,4-Dimethylbenzene sulfonamide (rigid, aromatic, higher logP of 4.88).
- Analog F732-0081 (): 2,4-Dimethoxybenzene sulfonamide (electron-rich, hydrogen bond acceptors = 9).
Aliphatic sulfonamides (target) may enhance solubility compared to aromatic derivatives but reduce target binding affinity due to decreased π-π interactions .
Table 2: Sulfonamide Substituent Comparison
| Compound ID | Sulfonamide Type | Molecular Weight | logP | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| F732-0303 (Target) | Propane-1-sulfonamide | 346.4 | 3.97 | 7 |
| F732-0313 | 3,4-Dimethylbenzene | 422.5 | 4.88 | 7 |
| F732-0081 | 2,4-Dimethoxybenzene | 454.5 | 3.97 | 9 |
Positional Methyl Substitutions
The target compound’s 8,10-dimethyl configuration contrasts with analogs featuring single methyl or ethyl groups (e.g., ’s 10-ethyl derivatives). Methyl groups at positions 8 and 10 likely:
Pharmacological Implications
While direct biological data for the target compound are unavailable, structural analogs provide insights:
- Thiazepine Derivatives (–3): Exhibit D2 dopamine receptor antagonism, with potency influenced by sulfonamide substituents .
- Oxazepine Derivatives (): Compounds like 8c (4-fluorophenyl substituent) show enhanced selectivity for peroxisomal targets due to optimized logP and hydrogen bonding .
The target’s balanced logP (3.97) and moderate polar surface area (63.25 Ų) suggest favorable blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
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